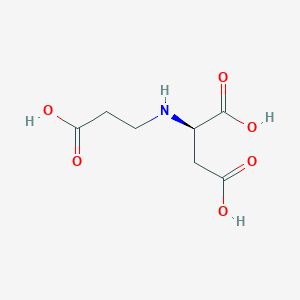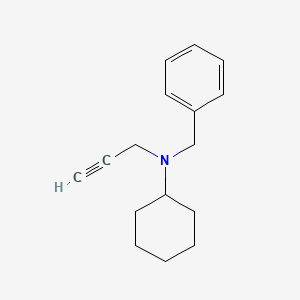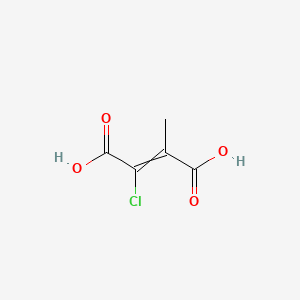
n-(2-Carboxyethyl)-d-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Carboxyethyl)-d-aspartic acid: is an organic compound classified as an aminocarboxylic acid It is a derivative of aspartic acid, where the amino group is substituted with a carboxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(2-Carboxyethyl)-d-aspartic acid can be synthesized through several methods. One common approach involves the reaction of aspartic acid with acrylonitrile, followed by hydrolysis. The reaction typically occurs under mild alkaline conditions, using sodium hydroxide as a catalyst. The process involves the addition of acrylonitrile to aspartic acid, forming a nitrile intermediate, which is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The final product is typically purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Carboxyethyl)-d-aspartic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyethyl group to an ethyl group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Carboxyethyl)-d-aspartic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: The compound is investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: this compound is used in the production of biodegradable polymers and as a chelating agent in various industrial processes.
Mecanismo De Acción
The mechanism by which N-(2-Carboxyethyl)-d-aspartic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It may also participate in signaling pathways, influencing cellular processes such as metabolism and gene expression.
Comparación Con Compuestos Similares
N-(2-Carboxyethyl)iminodiacetic acid: Another aminocarboxylic acid with similar chelating properties.
N-(2-Carboxyethyl)chitosan: A derivative of chitosan with enhanced solubility and biological activity.
Uniqueness: N-(2-Carboxyethyl)-d-aspartic acid is unique due to its specific structure, which allows for diverse chemical reactions and applications. Its ability to act as a chelating agent and its potential therapeutic uses distinguish it from other similar compounds.
Propiedades
Número CAS |
181645-09-0 |
|---|---|
Fórmula molecular |
C7H11NO6 |
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
(2R)-2-(2-carboxyethylamino)butanedioic acid |
InChI |
InChI=1S/C7H11NO6/c9-5(10)1-2-8-4(7(13)14)3-6(11)12/h4,8H,1-3H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m1/s1 |
Clave InChI |
AINPCLWBWFSAQV-SCSAIBSYSA-N |
SMILES isomérico |
C(CN[C@H](CC(=O)O)C(=O)O)C(=O)O |
SMILES canónico |
C(CNC(CC(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine](/img/structure/B12558565.png)
![Benzonitrile, 4-[[4-[(2-chlorophenyl)methoxy]phenyl]azo]-](/img/structure/B12558577.png)
![Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]-](/img/structure/B12558590.png)



![2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12558606.png)
![9-[6-(Naphthalen-1-YL)hexyl]anthracene](/img/structure/B12558609.png)
![5H-Benzo[d]naphtho[2,3-b]pyran-5-one](/img/structure/B12558615.png)


![3-[2-(2-Phenylethenyl)phenyl]propan-1-amine](/img/structure/B12558649.png)


